2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with ethoxy, dimethyl, dioxo, and fluorophenyl groups. These functional groups contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy, dimethyl, dioxo, and fluorophenyl groups. Common reagents used in these steps include ethyl acetate, dimethylformamide, and fluorobenzene, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its potential biological activities could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-fluorophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Fluorophenylacetamide derivatives: Compounds with a fluorophenylacetamide moiety may exhibit comparable chemical reactivity and biological properties.
Uniqueness
What sets 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(3-fluorophenyl)acetamide apart is the specific combination of functional groups and the resulting chemical and biological properties. The presence of the ethoxy and dimethyl groups, along with the fluorophenyl moiety, may confer unique reactivity and selectivity in its interactions with molecular targets.
Properties
Molecular Formula |
C19H19FN4O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H19FN4O4/c1-4-28-16-11(2)9-21-17-15(16)18(26)24(19(27)23(17)3)10-14(25)22-13-7-5-6-12(20)8-13/h5-9H,4,10H2,1-3H3,(H,22,25) |
InChI Key |
KFBDZACCKSOLKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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